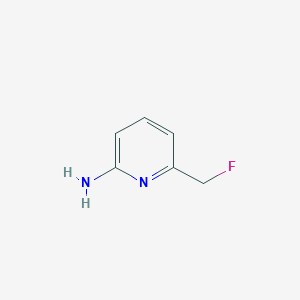

6-(Fluoromethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

899897-14-4 |

|---|---|

Molecular Formula |

C6H7FN2 |

Molecular Weight |

126.13 g/mol |

IUPAC Name |

6-(fluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H7FN2/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2,(H2,8,9) |

InChI Key |

FNEFJYNCMVLXAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N)CF |

Origin of Product |

United States |

The Significance of Fluorinated Heteroaromatic Compounds in Chemical Sciences

The introduction of fluorine into heteroaromatic compounds—cyclic structures containing atoms of at least two different elements in the ring—has a profound impact on their chemical and physical properties. Fluorine's high electronegativity, second only to neon, and its relatively small size allow it to dramatically alter a molecule's characteristics without significantly increasing its steric bulk. urfu.runumberanalytics.com This unique combination of properties makes fluorinated heteroaromatic compounds highly valuable in various scientific domains. urfu.ru

In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. tandfonline.comrsc.org The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby prolonging the drug's therapeutic effect. tandfonline.com Furthermore, the presence of fluorine can modulate the acidity or basicity of nearby functional groups, which can be crucial for a drug's interaction with its biological target. tandfonline.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. rsc.org

Beyond pharmaceuticals, fluorinated heteroaromatic compounds are integral to the development of advanced materials. Their unique electronic properties are harnessed in the creation of liquid crystals, sensors, and nanomaterials. researchgate.net The stability conferred by fluorine also makes these compounds suitable for applications in agrochemicals, where persistence and efficacy are desired. numberanalytics.com The growing importance of these compounds continually drives the development of new and efficient synthetic methods to introduce fluorine into heterocyclic structures. researchgate.net

Key Properties Influenced by Fluorination:

| Property | Effect of Fluorination |

| Metabolic Stability | Increased due to the strength of the C-F bond. tandfonline.com |

| Bioavailability | Often enhanced. tandfonline.comrsc.org |

| Binding Affinity | Can be improved through altered electronic interactions. rsc.org |

| Acidity/Basicity | Modulated in neighboring functional groups. tandfonline.com |

| Lipophilicity | Can be altered, potentially improving membrane permeability. tandfonline.com |

| Chemical Reactivity | Can be decreased towards electrophilic substitution and increased towards nucleophilic substitution. numberanalytics.com |

The Importance of Pyridin 2 Amine Scaffolds in Modern Organic Synthesis

The pyridin-2-amine scaffold is a fundamental building block in modern organic synthesis, prized for its versatility and presence in a vast number of biologically active molecules. nih.govresearchgate.net Pyridine (B92270) itself, an aromatic six-membered ring containing one nitrogen atom, is a core component in over 7,000 existing drug molecules. nih.gov The addition of an amino group at the 2-position creates a scaffold that is ripe for a wide array of chemical transformations.

This structural motif is a key pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. Its ability to engage with various enzymes and receptors through hydrogen bonding and other interactions makes it a valuable component in drug design. researchgate.net Consequently, pyridin-2-amine derivatives have been investigated for a range of therapeutic applications.

The reactivity of the pyridin-2-amine scaffold allows for its use as a versatile intermediate in the synthesis of more complex molecules. ijpsr.com The amino group can be readily functionalized, and the pyridine ring itself can undergo various substitution reactions, enabling the construction of diverse molecular architectures. This has led to the development of numerous synthetic methods focused on the efficient and selective functionalization of this important heterocyclic system. nih.gov

Derivatization and Subsequent Functionalization of 6 Fluoromethyl Pyridin 2 Amine

Synthesis of Substituted 6-(Trifluoromethyl)pyridin-2-amine Derivatives

The primary amino group of 6-(trifluoromethyl)pyridin-2-amine serves as a versatile handle for derivatization, most commonly through N-arylation reactions. A prominent strategy involves the condensation of 6-(trifluoromethyl)pyridin-2-amine with substituted dichloropyrimidines. This reaction, typically carried out in the presence of a strong base like sodium hydride (NaH), selectively forms N-arylated pyrimidin-4-amine analogues. tandfonline.comtandfonline.com

This initial substitution provides a core structure that is primed for further diversification. The reaction is cost-effective and serves as the first step in creating large libraries of novel compounds. tandfonline.com The resulting intermediates, such as N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine derivatives, are stable and can be readily used in subsequent functionalization steps. tandfonline.com

Table 1: Examples of Synthesized 6-(Trifluoromethyl)pyridin-2-amine Derivatives

| Starting Material | Reagent | Derivative Formed | Reaction Type |

|---|---|---|---|

| 2-Amino-6-(trifluoromethyl)pyridine (B1268507) | 2,4-Dichloropyrimidine / NaH | 4-Chloro-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine | Nucleophilic Aromatic Substitution |

Strategies for Constructing Complex Molecular Architectures from 6-(Trifluoromethyl)pyridin-2-amine as a Building Block

6-(Trifluoromethyl)pyridin-2-amine is a highly valuable building block for synthesizing complex molecular architectures, largely due to the ability of its derivatives to undergo further transformations like cross-coupling reactions. chemscene.comrsc.org The chloro-substituted pyrimidine (B1678525) derivatives mentioned previously are excellent substrates for palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling. tandfonline.comtandfonline.com

This strategy allows for the introduction of a wide array of aryl and heteroaryl moieties, leading to the construction of molecules with significant structural diversity and complexity. tandfonline.com By reacting the chlorinated pyrimidine intermediate with various substituted aryl/heteroaryl boronic acids or esters, researchers have synthesized extensive libraries of novel compounds. tandfonline.com This approach is central to modern drug discovery, enabling the systematic exploration of the chemical space around a core scaffold to optimize biological activity. acs.org For instance, this methodology has been used to create potent and selective inhibitors for cyclin-dependent kinases (CDK4/6), which are important targets in cancer therapy. acs.org

Table 2: Examples of Complex Architectures from 6-(Trifluoromethyl)pyridin-2-amine Derivatives

| Intermediate | Coupling Partner | Final Product (Example) | Coupling Reaction |

|---|---|---|---|

| 6-Chloro-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | 1H-Indol-5-ylboronic acid | 6-(1H-Indol-5-yl)-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine tandfonline.com | Suzuki Coupling |

| 6-Chloro-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | (5-Methoxypyridin-3-yl)boronic acid | 6-(5-Methoxypyridin-3-yl)-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine tandfonline.com | Suzuki Coupling |

Regiochemical Control in Derivatization Processes

Controlling the position of chemical modifications (regiochemistry) is critical when functionalizing pyridine (B92270) rings. In 6-(trifluoromethyl)pyridin-2-amine, the inherent electronic properties of the molecule dictate the most likely sites of reaction.

N-Derivatization : The amino group is the most nucleophilic site, readily reacting with electrophiles. As seen in the synthesis of pyrimidine analogues, reactions with reagents like dichloropyrimidines occur selectively at the nitrogen of the amino group, yielding N-substituted products. tandfonline.comtandfonline.com

C-H Functionalization : Direct functionalization of the C-H bonds on the pyridine ring is more challenging but offers powerful ways to introduce new functional groups. The pyridine ring nitrogen and the trifluoromethyl group strongly influence the regioselectivity of these reactions.

Influence of the Ring Nitrogen : In electrophilic aromatic substitution, the pyridine nitrogen generally directs reactions to the C3 and C5 positions. However, methods for selective C-H fluorination using reagents like silver(II) fluoride (B91410) (AgF₂) show exclusive selectivity for the position alpha to the nitrogen (C2 and C6). acs.orgresearchgate.net Since both the C2 (amino) and C6 (trifluoromethyl) positions are already substituted in the parent molecule, this inherent reactivity must be overcome to functionalize the C3, C4, or C5 positions.

Influence of the Trifluoromethyl Group : The electron-withdrawing nature of the CF₃ group deactivates the pyridine ring towards electrophilic attack but can direct nucleophilic attack. This electronic effect is a key consideration in designing reaction pathways. acs.orgresearchgate.net

Advanced Strategies : Overriding the natural regiochemical preferences of the pyridine ring requires specific strategies. For instance, selective functionalization at the C3 position has been achieved through a nucleophilic activation pathway involving the formation of N-silyl enamine intermediates. acs.org Functionalizing the C4 position, which is remote from the activating effects of the ring nitrogen, is particularly difficult but can be achieved through directed metalation using specialized organometallic reagents. researchgate.net

Compound Glossary

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 6-(Fluoromethyl)pyridin-2-amine | 1395642-12-8 | C₆H₇FN₂ |

| 6-(Trifluoromethyl)pyridin-2-amine | 34486-24-3 | C₆H₅F₃N₂ |

| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ |

| 4,6-Dichloropyrimidine | 1193-21-1 | C₄H₂Cl₂N₂ |

| Sodium hydride | 7646-69-7 | NaH |

| 4-Chloro-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine | Not Available | C₁₀H₆ClF₃N₄ |

| 6-Chloro-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | 175277-67-5 | C₁₀H₆ClF₃N₄ |

| 1H-Indol-5-ylboronic acid | 221349-11-9 | C₈H₈BNO₂ |

| (5-Methoxypyridin-3-yl)boronic acid | 444120-91-6 | C₆H₈BNO₃ |

| Pyridin-3-ylboronic acid | 1692-25-7 | C₅H₆BNO₂ |

| 6-(1H-Indol-5-yl)-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | Not Available | C₁₈H₁₂F₃N₅ |

| 6-(5-Methoxypyridin-3-yl)-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | Not Available | C₁₆H₁₂F₃N₅O |

| 2-(Pyridin-3-yl)-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | Not Available | C₁₅H₁₀F₃N₅ |

Spectroscopic Characterization and Structural Elucidation of 6 Fluoromethyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 6-(Fluoromethyl)pyridin-2-amine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR spectra, a comprehensive picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the fluoromethyl group, and the protons of the amine group.

The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent ring protons. The chemical shifts of these protons are influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. For comparison, in the related compound 2-amino-6-methylpyridine (B158447), the aromatic protons appear at chemical shifts of approximately 6.13, 7.14, and 6.32 ppm. chemicalbook.com The protons of the fluoromethyl group (CH₂F) would appear as a doublet due to coupling with the adjacent fluorine atom. The amine (NH₂) protons would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

In pyridine, the carbon atoms at positions 2, 3, and 4 have characteristic chemical shifts of approximately 150, 124, and 136 ppm, respectively. testbook.com For this compound, the carbon attached to the fluorine atom (the fluoromethyl carbon) will show a characteristic upfield shift and will be split into a doublet due to one-bond carbon-fluorine coupling (¹JCF). The carbons of the pyridine ring will also be affected by the substituents. The carbon atom bonded to the amino group (C-2) and the carbon atom bonded to the fluoromethyl group (C-6) will show significant shifts compared to unsubstituted pyridine.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for observing fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and easily detectable NMR signals. wikipedia.org The chemical shift of the fluorine atom in this compound is a key diagnostic feature. For organofluorine compounds, the chemical shifts can range from approximately -50 to -70 ppm for CF₃ groups to -200 to -220 ppm for CH₂F groups. wikipedia.org The signal for the fluoromethyl group in the title compound would be expected to appear as a triplet due to coupling with the two adjacent protons (²JHF).

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms, a suite of two-dimensional (2D) NMR experiments is employed. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule, such as the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd m/z value. youtube.comfuture4200.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org For aromatic amines, fragmentation can involve the loss of small neutral molecules or radicals from the substituents and the ring. The fragmentation of this compound would likely involve the loss of a fluorine atom, a hydrogen fluoride (B91410) molecule (HF), or cleavage of the fluoromethyl group. The base peak in the spectrum, the most intense peak, often corresponds to the most stable fragment ion formed. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. aps.org These spectra are used to identify the functional groups present in this compound.

N-H Vibrations: The amino group (NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. tsijournals.com Asymmetric and symmetric stretching modes are typically observed. An NH₂ scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. core.ac.uk

C-F Vibrations: The carbon-fluorine bond will have a strong stretching vibration, typically in the range of 1000-1400 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. core.ac.uk C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹.

C-N Vibrations: The stretching vibration of the C-N bond connecting the amino group to the pyridine ring is typically found in the 1250-1350 cm⁻¹ region. tsijournals.com

By comparing the observed vibrational frequencies with known data for similar compounds, the functional groups in this compound can be confidently identified. core.ac.ukresearchgate.net

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

No experimental or theoretical UV-Vis spectroscopic data for this compound could be located. Information regarding its absorption maxima (λmax), molar absorptivity (ε), and the nature of its electronic transitions (e.g., π → π, n → π) remains unreported in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystal structure reports for this compound. Consequently, crystallographic data, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions in the solid state, are not available.

This absence of data highlights a specific area for future research. The synthesis and subsequent detailed characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry, providing crucial data for structure-activity relationship studies and the development of new functional materials and pharmaceutical agents.

Theoretical and Computational Chemistry Investigations on 6 Fluoromethyl Pyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic makeup of 6-(Fluoromethyl)pyridin-2-amine. DFT methods, such as B3LYP or ω-B97XD, combined with basis sets like 6-31G* or def2-TZVPP, offer a balance of computational cost and accuracy for studying substituted pyridines. ias.ac.inresearchgate.netThese calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and interactions.

Below is an illustrative table of predicted geometric parameters for this compound, based on typical values from DFT calculations on similar structures.

| Parameter | Predicted Value | Description |

| C-C (ring) | ~1.39 - 1.40 Å | Aromatic carbon-carbon bond lengths in the pyridine (B92270) ring. |

| C-N (ring) | ~1.34 - 1.38 Å | Aromatic carbon-nitrogen bond lengths in the pyridine ring. |

| C-NH₂ | ~1.37 Å | Bond length between the pyridine ring (C2) and the amino nitrogen. |

| C-CH₂F | ~1.51 Å | Bond length between the pyridine ring (C6) and the fluoromethyl carbon. |

| C-F | ~1.39 Å | Carbon-fluorine bond length. |

| ∠C-N-C (ring) | ~117° | Bond angle of the nitrogen within the pyridine ring. |

| ∠N-C2-C3 | ~123° | Bond angle within the ring, influenced by the amino group. |

| ∠N-C6-C5 | ~116° | Bond angle within the ring, influenced by the fluoromethyl group. |

These values are illustrative and would be precisely determined in a specific DFT calculation.

The electronic structure, including the distribution of molecular orbitals, is also a key output of these calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they govern the molecule's reactivity.

Analysis of Electronic Properties and Their Influence on Reactivity

The electronic properties of this compound, dictated by its substituent groups, are critical to its chemical behavior. The amino group at the 2-position is a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. Conversely, the fluoromethyl group at the 6-position is weakly electron-withdrawing due to the inductive effect of the electronegative fluorine atom. This electronic push-pull relationship creates a unique reactivity profile.

DFT analyses can quantify these effects by calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbital (HOMO-LUMO) energies, and natural bond orbital (NBO) charges. ias.ac.in

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. Regions of negative potential (electron-rich), likely concentrated around the pyridine nitrogen and the amino group, indicate sites susceptible to electrophilic attack. Regions of positive potential would be found around the hydrogen atoms.

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The electron-donating amino group raises the HOMO energy, making the molecule a better nucleophile than unsubstituted pyridine. ias.ac.inThe electron-withdrawing fluoromethyl group can lower the LUMO energy, making it more susceptible to certain nucleophilic reactions. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

The following table summarizes the expected electronic properties and their influence on the molecule's reactivity.

| Electronic Property | Influencing Group(s) | Predicted Effect | Consequence for Reactivity |

| HOMO Energy | -NH₂ (donating) | Increased energy level | Enhanced nucleophilicity; susceptible to electrophilic attack. |

| LUMO Energy | -CH₂F (withdrawing) | Decreased energy level | Increased electrophilicity; potential for nucleophilic attack. |

| Electron Density | -NH₂ and Pyridine N | High density on the ring N and at C3/C5 positions | Directs electrophiles to C3/C5; pyridine N is a site of protonation/alkylation. |

| Basicity | Pyridine N, -NH₂ | Increased by -NH₂, slightly decreased by -CH₂F | The pyridine nitrogen is a primary site for protonation. acs.org |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for mapping the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. acs.orgThis allows chemists to understand the feasibility of a proposed reaction, predict the rate-limiting step, and explain observed regioselectivity. researchgate.net For example, in a potential electrophilic substitution reaction (e.g., nitration or halogenation), DFT calculations can be used to:

Model Intermediates: Determine the structure and stability of the sigma-complex (or Wheland intermediate) formed when the electrophile attacks different positions on the pyridine ring (e.g., C3 vs. C5).

Locate Transition States: Identify the geometry and energy of the transition state for each potential reaction pathway. The pathway with the lowest activation energy (the energy difference between the reactants and the highest-energy transition state) will be the most favorable.

Elucidate Reaction Mechanisms: Computational studies on related pyridine systems have shown how activating groups direct reactions. For instance, in the trifluoromethylation of pyridines, activating the ring via hydrosilylation followed by reaction with a CF₃ source was shown computationally and experimentally to favor attack at the C3 position. chemrxiv.orgSimilarly, mechanisms involving radical intermediates can be explored to explain product formation. scitechdaily.com These studies provide insights that are difficult to obtain through experimental means alone, offering a step-by-step view of bond-making and bond-breaking processes.

Structure-Reactivity Relationship Studies for this compound Derivatives

By systematically modifying the structure of this compound and calculating the resulting changes in electronic properties and reactivity, a clear structure-reactivity relationship (SRR) can be established. Computational studies allow for the rapid in silico screening of numerous derivatives to identify candidates with desired properties. nih.gov For this molecule, key modifications could include:

Altering the 6-substituent: Replacing the -CH₂F group with a non-fluorinated methyl group (-CH₃), a more strongly electron-withdrawing trifluoromethyl group (-CF₃), or an electron-donating methoxy (B1213986) group (-OCH₃).

Modifying the 2-amino group: Acylating the amine to form an amide (-NHCOR) or alkylating it (-NHR, -NR₂).

Adding substituents at other positions: Introducing groups at the C3, C4, or C5 positions.

A computational SRR study would typically analyze how these structural changes affect key descriptors like the HOMO-LUMO gap, charge distribution, and the calculated activation energies for benchmark reactions.

| Derivative of this compound | Structural Change | Expected Impact on Electronic Properties | Predicted Change in Reactivity |

| 6-(Trifluoromethyl)pyridin-2-amine | -CH₂F → -CF₃ | Stronger electron-withdrawing effect; lower HOMO/LUMO energies. | Decreased nucleophilicity; ring is more deactivated towards electrophiles but more activated towards nucleophiles. |

| 6-Methylpyridin-2-amine | -CH₂F → -CH₃ | Weaker inductive effect; -CH₃ is weakly donating. | Increased nucleophilicity compared to parent; more reactive towards electrophiles. |

| N-Acetyl-6-(fluoromethyl)pyridin-2-amine | -NH₂ → -NHCOCH₃ | Amino group becomes electron-withdrawing due to resonance with carbonyl. | Ring becomes significantly deactivated towards electrophilic substitution. |

| 5-Nitro-6-(fluoromethyl)pyridin-2-amine | Addition of -NO₂ at C5 | Strong electron-withdrawing group added. | Drastically reduces the nucleophilicity of the ring; activates the ring for nucleophilic aromatic substitution. |

These theoretical investigations provide a predictive framework that complements experimental work, accelerating the discovery and optimization of molecules based on the this compound scaffold for various applications. nih.gov

Advanced Research Applications and Future Perspectives for 6 Fluoromethyl Pyridin 2 Amine

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical structure of 6-(fluoromethyl)pyridin-2-amine makes it a highly valuable intermediate in organic synthesis. The presence of the amine group allows for a wide range of chemical transformations, including N-alkylation, acylation, and participation in coupling reactions to form more complex molecular architectures. The fluoromethyl group, a bioisostere of the methyl group, introduces unique electronic properties and can influence the reactivity and stability of the final products.

The pyridine (B92270) ring itself provides a scaffold for further functionalization. innospk.com The nitrogen atom in the ring can be quaternized or oxidized, and the ring can undergo various substitution reactions. This versatility allows chemists to use this compound as a starting material for the synthesis of a diverse array of heterocyclic compounds. For instance, it can be utilized in the construction of fused ring systems, which are prevalent in many biologically active molecules. The reactivity of the amine and the potential for modification of the pyridine ring make this compound a key component in the synthesis of novel organic materials and functional molecules. chemscene.com

Relevance in Medicinal Chemistry Scaffolds and Precursors

The pyridine scaffold is a well-established and highly significant structural motif in medicinal chemistry, present in a multitude of FDA-approved drugs. nih.govresearchgate.netrsc.org The inclusion of a fluoromethyl group can enhance the pharmacological properties of a molecule, such as metabolic stability, binding affinity, and bioavailability. nih.govorgsyn.org The this compound moiety can, therefore, be considered a "privileged scaffold" for the design and synthesis of new therapeutic agents. researchgate.net

The amine group at the 2-position of the pyridine ring serves as a convenient handle for introducing various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov This allows medicinal chemists to fine-tune the properties of a lead compound to optimize its efficacy and safety profile. Derivatives of fluorinated pyridinamines have been investigated for a range of therapeutic applications, including as potential anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The ability to readily modify the this compound core makes it a valuable precursor for generating libraries of diverse compounds for high-throughput screening. chemscene.com

Table 1: Examples of Bioactive Scaffolds Derived from Fluorinated Pyridinamines

| Scaffold Class | Therapeutic Area | Research Finding |

| Pyridine-based Kinase Inhibitors | Oncology | The pyridine core can be functionalized to target specific protein kinases involved in cancer progression. The fluorine atom can enhance binding affinity. |

| Fused Pyridine Heterocycles | Infectious Diseases | Derivatives have shown potential as antiviral and antibacterial agents due to the unique electronic properties conferred by the fluoromethyl group. nih.govresearchgate.net |

| Pyridinamine-based GPCR Ligands | Neuroscience | The scaffold can be modified to create ligands for G-protein coupled receptors, which are important targets for neurological disorders. |

Applications in Agrochemical Research

Pyridine-containing compounds are of paramount importance in the agrochemical industry, with many herbicides, insecticides, and fungicides featuring this heterocyclic core. agropages.comresearchgate.netenpress-publisher.com The introduction of fluorine into these molecules often leads to enhanced potency, selectivity, and metabolic stability, resulting in more effective and environmentally benign crop protection agents. nih.govresearchgate.netnih.gov

Potential in Materials Science and Polymer Chemistry

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for applications in materials science. nih.govnih.gov While the direct application of this compound in this field is an emerging area, its derivatives hold promise for the development of advanced materials.

The amine group can be used to incorporate the fluorinated pyridine moiety into polymer backbones or as pendant groups. nih.govresearchgate.net This can lead to the creation of polymers with tailored properties, such as enhanced hydrophobicity, improved thermal stability, and specific optical or electronic characteristics. For example, polymers containing fluorinated pyridine units could find use in coatings, membranes, or as components in electronic devices. The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or gas storage properties.

Emerging Trends and Unexplored Research Avenues for Fluoromethyl Pyridin-2-amines

The versatility of this compound suggests a bright future with numerous unexplored research avenues. One emerging trend is the use of this compound in the development of novel catalysts. The pyridine nitrogen can act as a ligand for transition metals, and the fluoromethyl group can modulate the electronic properties of the resulting complex, potentially leading to catalysts with enhanced activity and selectivity.

Another area of growing interest is the exploration of its derivatives in the field of chemical biology. The fluorinated pyridine motif could be incorporated into chemical probes to study biological processes or as a label for imaging applications. Furthermore, the development of more efficient and sustainable synthetic methods for the preparation of this compound and its derivatives will be crucial for expanding its applications.

Future research will likely focus on:

Asymmetric Catalysis: Designing chiral ligands derived from this compound for use in enantioselective transformations.

Supramolecular Chemistry: Investigating the self-assembly properties of its derivatives to create novel supramolecular architectures with defined functions.

Flow Chemistry: Developing continuous flow processes for the synthesis and derivatization of this compound, enabling safer and more efficient production.

Photoredox Catalysis: Utilizing the electronic properties of the pyridine ring in photoredox-catalyzed reactions to access novel chemical transformations. acs.org

Q & A

Q. What are the optimal synthetic conditions for preparing 6-(fluoromethyl)pyridin-2-amine with high purity?

The synthesis typically involves nucleophilic substitution or palladium-catalyzed amination. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

- Base choice : Potassium carbonate or sodium hydride facilitates deprotonation, critical for amine group activation .

- Temperature control : Reactions are often conducted at 80–100°C to balance yield and side-product formation . Post-synthesis purification via crystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions and fluorine coupling patterns (e.g., splitting) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFN, [M+H] = 129.0564) .

Q. How does the position of the fluoromethyl group influence the compound's reactivity?

Comparative studies of pyridine isomers (e.g., 2-, 4-, and 6-substituted derivatives) reveal:

- Electronic effects : The 6-position fluoromethyl group reduces pyridine ring electron density, enhancing electrophilic substitution at the 4-position .

- Steric effects : Fluorine’s small size minimizes steric hindrance, preserving accessibility for downstream functionalization .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data between experimental and computational binding affinity studies?

Discrepancies often arise from:

- Solvent effects : DFT calculations may overlook solvent interactions (e.g., DMSO hydrogen bonding), altering predicted binding modes .

- Conformational flexibility : Static models fail to account for dynamic rotations of the fluoromethyl group, which impact ligand-protein docking . Validation requires molecular dynamics simulations paired with isothermal titration calorimetry (ITC) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- 3D-QSAR : Models built from IC data of analogs (e.g., 6-aryl triazines) identify substituent hydrophobicity and electrostatic potential as key drivers of activity .

- Docking studies : Pyridine ring interactions with ATP-binding pockets (e.g., kinase targets) are optimized by fluorine’s electronegativity and van der Waals radius .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

Q. How do intermolecular interactions in coordination complexes affect supramolecular assembly?

Single-crystal X-ray studies of cadmium(II) complexes reveal:

- Hydrogen bonding : N–H···N and O–H···S interactions stabilize 2D networks .

- π-π stacking : Parallel pyridine rings exhibit centroid-centroid distances of 3.63 Å, critical for crystallographic packing . These insights inform material design for sensors or catalysts .

Q. What experimental approaches resolve discrepancies in biological activity across isomer libraries?

- Comparative SAR : Testing positional isomers (e.g., 2-amino vs. 4-amino pyridines) identifies steric and electronic contributions to IC values .

- Free-Wilson analysis : Deconstructs substituent contributions to activity, isolating fluoromethyl effects from backbone variations .

Methodological Recommendations

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.